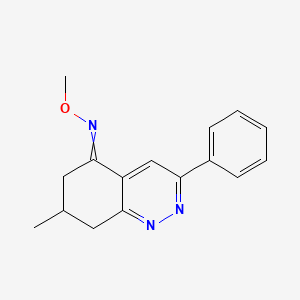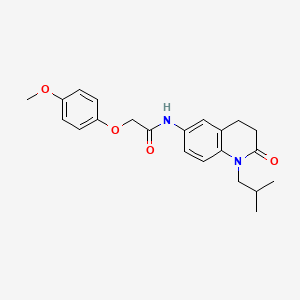![molecular formula C17H15ClN2O3 B2385534 4-[(6,7-Dimethoxy-4-chinolyl)oxy]-2-chloroanilin CAS No. 286371-44-6](/img/structure/B2385534.png)
4-[(6,7-Dimethoxy-4-chinolyl)oxy]-2-chloroanilin
Übersicht
Beschreibung
“4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline” is a compound that has been mentioned in patents related to the therapy of diseases such as tumors, diabetic retinopathy, chronic rheumatism, psoriasis, atherosclerosis, Kaposi’s sarcoma, and exudation type age-related maculopathy . It is also known to be a primary alcohol that has been shown to catalyze the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium .
Molecular Structure Analysis
The molecular formula of “4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline” is C17H16N2O3 . Unfortunately, the specific structural details are not available in the search results.Chemical Reactions Analysis
This compound has been shown to catalyze the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium. It has also been shown to be a base catalyst for the reaction of cyclopropanecarboxylic acid with an alcohol ester to produce high yield .Physical And Chemical Properties Analysis
The molecular weight of “4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline” is 296.33 . Unfortunately, the specific physical and chemical properties are not available in the search results.Wirkmechanismus
Target of Action
The primary target of 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline is the vascular endothelial growth factor (VEGF) receptors . These receptors are found on the surface of cancer cells and are involved in the development of new blood vessels that supply the tumors .
Mode of Action
The compound works by blocking the VEGF receptors . By doing so, it inhibits the action of enzymes called ‘tyrosine kinases’ that are found in these receptors . This interaction results in a reduction in the blood supply to the cancer cells, thereby slowing down their growth .
Pharmacokinetics
The compound is used in the form of pharmaceutically acceptable salt crystals, which suggests that it may have suitable properties for oral administration .
Result of Action
The result of the compound’s action is a reduction in the growth of cancer cells . By blocking the VEGF receptors and inhibiting the angiogenesis pathway, the compound reduces the blood supply to the cancer cells, thereby slowing down their growth .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it can be used in a variety of reactions. In addition, it is relatively easy to handle, and it is stable in air. However, it is toxic when ingested and should be handled with care.
Zukünftige Richtungen
Future research on 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline could focus on its biochemical and physiological effects. In addition, further research could be conducted to explore its potential applications in drug synthesis, as well as its potential uses in organic synthesis. Additionally, further research could be done on the mechanism of action of the compound and its potential uses as a catalyst in various reactions. Finally, research could be done to explore the potential of the compound as an intermediate in the synthesis of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Katalysator in chemischen Reaktionen
Diese Verbindung hat sich als Katalysator in bestimmten chemischen Reaktionen erwiesen. Beispielsweise kann sie die Reaktion von Kaliumcarbonat mit einem Alkalimetallhydroxid katalysieren, um Kalium zu produzieren.
Basenkatalysator
Zusätzlich zu seiner Rolle als Katalysator fungiert diese Verbindung auch als Basenkatalysator für die Reaktion von Cyclopropancarbonsäure mit einem Alkohoolester, was zu einer hohen Ausbeute führt .
Antitumoraktivität
Eine Reihe neuartiger 4,6,7-substituierter Chinazolin-Derivate, zu denen auch diese Verbindung gehört, wurden entwickelt, synthetisiert und auf ihre antiproliferativen Aktivitäten gegen menschliche Krebszelllinien (PC-3, MGC-803, HGC-27, A549 und H1975) untersucht. Unter allen Zielverbindungen zeigte ein bestimmtes Derivat eine starke antiproliferative Aktivität gegen MGC-803-Zellen in vitro .
Hemmung des Tyrosinkinase-Rezeptors für den plättchenabhängigen Wachstumsfaktor
Diese Verbindung ist Teil einer neuen Reihe von 4-Phenoxychinolin-Derivaten, die synthetisiert und auf ihre Fähigkeit untersucht wurden, die Tyrosinkinase des plättchenabhängigen Wachstumsfaktor-Rezeptors spezifisch zu hemmen .
Pharmazeutische Forschung
Aufgrund ihrer verschiedenen Eigenschaften und potenziellen Anwendungen ist diese Verbindung von Interesse in der pharmazeutischen Forschung. Sie wird häufig bei der Synthese neuer Medikamente und bei der Untersuchung ihrer Eigenschaften verwendet .
Chemische Industrie
Diese Verbindung ist kommerziell erhältlich und wird in der chemischen Industrie für verschiedene Zwecke verwendet, einschließlich der Produktion anderer Chemikalien .
Eigenschaften
IUPAC Name |
2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-21-16-8-11-14(9-17(16)22-2)20-6-5-15(11)23-10-3-4-13(19)12(18)7-10/h3-9H,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAYDMJFSCQXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2385454.png)

![Carbonic acid;2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B2385460.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2385461.png)

![3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2385463.png)



![5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B2385470.png)
![6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2385471.png)

![Spiro[3.4]octan-2-ol](/img/structure/B2385474.png)